Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate
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Overview
Description
Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate is an organic compound that belongs to the class of esters and amides. It is characterized by the presence of a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amine, and an ester functional group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate typically involves the following steps:
Esterification: The formation of the ester group by reacting an alcohol with a carboxylic acid or its derivatives.
Protection of Amine: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions can target the ester or amide groups.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active pharmaceutical ingredient upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific drug or biologically active molecule being synthesized.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-2-((tert-butoxycarbonyl)amino)acetate
- Methyl 2-(4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetate
- Methyl 2-(4-methylphenyl)-2-((tert-butoxycarbonyl)amino)acetate
Uniqueness
Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. The bromine atom can also serve as a handle for further functionalization through substitution reactions.
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOPTLASVNELEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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